molecular formula C5H8Cl2N2O2 B6612248 n,n'-Methylenebis(2-chloroacetamide) CAS No. 30271-93-3

n,n'-Methylenebis(2-chloroacetamide)

Cat. No.: B6612248
CAS No.: 30271-93-3
M. Wt: 199.03 g/mol
InChI Key: UCVQTDPRVDFFJQ-UHFFFAOYSA-N
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Description

N,N'-Methylenebis(2-chloroacetamide) is a bis-chloroacetamide derivative characterized by two 2-chloroacetamide groups linked via a methylene bridge (-CH₂-). It is synthesized through the reaction of diaminoethane with chloroacetyl chloride, leading to a structure that exhibits tautomeric equilibrium in DMSO-d₆ solutions . The compound serves as a precursor in synthesizing heterocyclic azo disperse dyes, such as bis(3-chloro-4-substituted phenylazo-2H-chromene-2-iminyl)ethane, which are confirmed via IR and NMR spectroscopy . Its reactivity in cyclocondensation reactions (e.g., with salicylaldehyde) highlights its utility in generating chromene derivatives for dye applications .

Properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2N2O2/c6-1-4(10)8-3-9-5(11)2-7/h1-3H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVQTDPRVDFFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285531
Record name n,n'-methylenebis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30271-93-3
Record name NSC42175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n'-methylenebis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Variations in Chloroacetamide Derivatives

  • N,N'-Methylenebisacrylamide (CAS 110-26-9) :

    • Structure : Features two acrylamide groups linked by a methylene bridge instead of chloroacetamide.
    • Properties : White crystalline powder with a decomposition point of 185°C; soluble in water and alcohols.
    • Applications : Widely used as a crosslinker in polyacrylamide gels for electrophoresis .
    • Key Difference : The absence of chlorine atoms reduces electrophilic reactivity compared to N,N'-Methylenebis(2-chloroacetamide), making it more suitable for biocompatible applications .
  • 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Alachlor) :

    • Structure : Contains a single chloroacetamide group with methoxymethyl and diethylphenyl substituents.
    • Properties : Liquid herbicide with selective pre-emergent activity.
    • Applications : Agricultural use for controlling grasses and broadleaf weeds .
    • Key Difference : The aromatic substituents enhance lipid solubility, facilitating absorption by plant tissues, unlike the bis-chloroacetamide structure .

Bridging Group Modifications

  • N,N'-[Sulfonylbis(4,1-phenylene)]bis(2-chloroacetamide) (NSC 30176): Structure: Replaces the methylene bridge with a sulfonylbis(phenylene) group. Key Difference: The sulfone group introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the methylene-linked analog .
  • Acetamide, N,N'-1,2-ethanediylbis[2-chloro-N-methyl] (CAS 36784-59-5) :

    • Structure : Ethane-1,2-diyl bridge instead of methylene, with methyl substituents.
    • Properties : Enhanced molecular flexibility due to the longer ethane bridge.
    • Key Difference : Increased steric hindrance from methyl groups may reduce reaction rates in cyclization processes .

Halogenation and Crystallographic Features

  • N,N'-Bis(1,2-phenyl-1H-olefin)bis(2-chloroacetamide) :

    • Structure : Incorporates phenyl-olefin substituents.
    • Crystallography : Exhibits dihedral angles of 21.03° and 81.22° between amide and phenyl planes, with intermolecular N–H⋯O and C–H⋯O hydrogen bonds forming a 2D network .
    • Key Difference : The rigid phenyl-olefin groups and hydrogen bonding enhance thermal stability, contrasting with the tautomerism observed in N,N'-Methylenebis(2-chloroacetamide) .
  • 2,2-Dichloro-N-[4-[(2,2-dichloroacetyl)-methylamino]phenyl]acetamide (CID 56169): Structure: Dichloroacetyl groups and a methylamino-phenyl substituent. Key Difference: The additional chlorine atoms may enhance reactivity in nucleophilic substitution reactions compared to the bis-chloroacetamide derivative .

Comparative Data Table

Compound Name Bridging Group Substituents Halogenation Key Properties/Applications References
N,N'-Methylenebis(2-chloroacetamide) Methylene (-CH₂-) 2-Chloroacetamide 2 Cl Tautomerism; dye synthesis
N,N'-Methylenebisacrylamide Methylene (-CH₂-) Acrylamide 0 Cl Polymer crosslinker
Alachlor None Methoxymethyl, diethylphenyl 1 Cl Herbicide
NSC 30176 Sulfonylbis(phenylene) 2-Chloroacetamide 2 Cl Pharmaceutical potential
CID 56169 None Dichloroacetyl, methylamino-phenyl 4 Cl High electrophilicity
N,N'-Bis(1,2-phenyl-1H-olefin)bis(2-chloroacetamide) None Phenyl-olefin 2 Cl Rigid crystal structure; hydrogen bonding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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